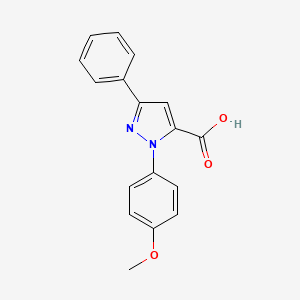

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNNHCQQYPQOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355652 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-94-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618101-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are integral scaffolds in numerous pharmacologically active agents, exhibiting a wide range of biological activities.[1][2] This document details a robust and efficient synthetic pathway, commencing with the foundational Claisen condensation to construct the key 1,3-dicarbonyl intermediate, followed by the classical Knorr pyrazole synthesis, and culminating in the hydrolysis to the target carboxylic acid. The rationale behind the selection of reagents and reaction conditions is elucidated, providing a thorough understanding of the chemical transformations. Detailed, step-by-step experimental protocols are provided to ensure reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazole-5-Carboxylic Acids

Pyrazole-5-carboxylic acid derivatives are a privileged class of heterocyclic compounds in drug discovery and development. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting a diverse array of biological targets. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The carboxylic acid moiety at the 5-position often serves as a crucial pharmacophore, enabling interactions with key amino acid residues in enzyme active sites or receptor binding pockets. The strategic placement of substituents on the pyrazole ring, such as the 1-(4-methoxyphenyl) and 3-phenyl groups in the title compound, allows for the fine-tuning of physicochemical properties and biological activity, making this class of molecules a fertile ground for the development of novel therapeutics.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection of the pyrazole ring. The most reliable and versatile approach for the construction of such a substituted pyrazole is the Knorr pyrazole synthesis .[3] This venerable reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Our forward synthetic strategy, therefore, involves three key stages:

-

Synthesis of the 1,3-Dicarbonyl Precursor: Preparation of ethyl 2,4-dioxo-4-phenylbutanoate via a Claisen condensation.

-

Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl compound with (4-methoxyphenyl)hydrazine to form the pyrazole ring as its ethyl ester derivative.

-

Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

This strategic approach is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this synthesis, acetophenone reacts with diethyl oxalate using sodium ethoxide as the base. The ethoxide serves to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

Caption: Experimental workflow for Stage 1.

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add metallic sodium in small portions to the ethanol with stirring until all the sodium has reacted.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone and diethyl oxalate dropwise at a rate that maintains a gentle reflux.

-

Reaction Work-up: After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-cold water and acidify with dilute sulfuric acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be purified by vacuum distillation or recrystallization.

| Parameter | Value | Reference |

| Reactants | Acetophenone, Diethyl Oxalate | General Claisen Condensation |

| Base | Sodium Ethoxide | General Claisen Condensation |

| Solvent | Absolute Ethanol | General Claisen Condensation |

| Temperature | Reflux | General Claisen Condensation |

| Typical Yield | 70-80% | Literature dependent |

Stage 2: Knorr Pyrazole Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate

The Knorr pyrazole synthesis is a classic and highly efficient method for the formation of pyrazole rings.[3] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the synthesized ethyl 2,4-dioxo-4-phenylbutanoate is reacted with (4-methoxyphenyl)hydrazine in the presence of an acid catalyst, typically acetic acid. The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction is generally high, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl group of the dicarbonyl compound.

Caption: Experimental workflow for Stage 2.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate and (4-methoxyphenyl)hydrazine hydrochloride in ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Cyclization: Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

| Parameter | Value | Reference |

| Reactants | Ethyl 2,4-dioxo-4-phenylbutanoate, (4-methoxyphenyl)hydrazine | [3] |

| Catalyst | Glacial Acetic Acid | [3] |

| Solvent | Ethanol | [3] |

| Temperature | Reflux | [3] |

| Typical Yield | >80% | Literature dependent |

Stage 3: Hydrolysis to this compound

The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions. Sodium hydroxide is used to hydrolyze the ester, followed by acidification to protonate the carboxylate salt and precipitate the final product.

Caption: Experimental workflow for Stage 3.

Protocol:

-

Saponification: Dissolve the ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven to afford the final this compound.

| Parameter | Value | Reference |

| Reactant | Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate | General Saponification |

| Reagent | Sodium Hydroxide | General Saponification |

| Solvent | Ethanol/Water | General Saponification |

| Temperature | Reflux | General Saponification |

| Typical Yield | >90% | Literature dependent |

Characterization

The structural confirmation of the synthesized compounds is paramount. The following are expected characterization data for the intermediate and final products, based on closely related structures found in the literature.[4][5][6]

Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.45-7.35 (m, 5H, Ar-H), 7.00-6.95 (m, 2H, Ar-H), 6.90 (s, 1H, pyrazole-H), 4.40 (q, J=7.2 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.40 (t, J=7.2 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 159.8, 152.0, 144.5, 132.5, 130.0, 129.0, 128.5, 126.0, 114.5, 108.0, 61.5, 55.5, 14.5.

-

IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1610, 1515 (C=C, Ar), ~1250 (C-O, ether).

-

MS (ESI+): m/z calculated for C₂₀H₂₀N₂O₃ [M+H]⁺, found.

This compound:

-

Appearance: White solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.85-7.80 (m, 2H, Ar-H), 7.50-7.40 (m, 5H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 7.00 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃).[6]

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 163.0, 159.5, 151.5, 144.0, 132.0, 129.5, 129.0, 128.0, 125.5, 115.0, 108.5, 55.0.[6]

-

IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1700 (C=O, acid), ~1610, 1515 (C=C, Ar), ~1250 (C-O, ether).

-

MS (ESI-): m/z calculated for C₁₈H₁₄N₂O₃ [M-H]⁻, found.

Conclusion

This technical guide has outlined a clear and efficient three-stage synthesis for this compound. By employing the Claisen condensation and the Knorr pyrazole synthesis, this valuable scaffold for drug discovery can be accessed in high yields. The provided protocols are robust and based on well-established chemical principles, ensuring their utility for researchers in the field. The detailed explanation of the synthetic strategy and reaction mechanisms offers a comprehensive understanding of the entire process, empowering scientists to not only replicate this synthesis but also to adapt it for the creation of novel pyrazole-based compounds with potential therapeutic applications.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]

-

Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society. [Link]

-

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

Online Research @ Cardiff - ORCA. Cardiff University. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]

-

Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine. [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid crystal structure

An In-depth Technical Guide to the Anticipated Crystal Structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a molecule of interest in pharmaceutical and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from closely related analogues to predict its molecular geometry, intermolecular interactions, and crystal packing. We present a plausible synthetic route and standard characterization methodologies, including spectroscopic and single-crystal X-ray diffraction techniques. The guide delves into the expected supramolecular architecture, dominated by carboxylic acid dimerization via hydrogen bonding, and further stabilized by weaker C-H···O and π-stacking interactions. This predictive analysis, grounded in established crystallographic principles and data from analogous structures, offers valuable insights for researchers in solid-state chemistry and drug design.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern on the pyrazole ring dictates the molecule's conformation, electronic properties, and, consequently, its biological and material functions. The compound this compound combines the established pyrazole core with phenyl and methoxyphenyl substituents, alongside a carboxylic acid moiety, making it a prime candidate for drug development and crystal engineering studies.

Understanding the three-dimensional structure at an atomic level is paramount for rational drug design and for controlling the physicochemical properties of a solid-state material. While the crystal structure for the title compound has not been reported in the public domain, this guide provides a detailed, predictive exploration of its solid-state architecture. By systematically analyzing published crystal structures of highly similar molecules, we can forecast with a high degree of confidence the key structural features of this compound.

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylic acids can be achieved through several established routes. A common and effective method involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.

Step-by-step Protocol:

-

Synthesis of Ethyl 2-phenyl-2,4-dioxobutanoate: Claisen condensation between ethyl acetate and ethyl benzoylformate in the presence of a strong base like sodium ethoxide.

-

Cyclocondensation: Reaction of the resulting β-ketoester with (4-methoxyphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid, often under reflux conditions, to yield ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous-alcoholic solution, followed by acidification to precipitate the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: Proposed synthetic workflow for the target molecule.

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is often successful for compounds of this nature[2].

Protocol:

-

Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/dichloromethane) to near saturation at room temperature.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand for several days to weeks until well-formed single crystals appear.

Spectroscopic and Analytical Characterization (Expected Data)

Prior to crystallographic analysis, the identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and methoxyphenyl groups in the δ 7.0-8.0 ppm range. A singlet for the methoxy group protons around δ 3.8 ppm. A singlet for the pyrazole proton. A broad singlet for the carboxylic acid proton at δ > 10 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the pyrazole ring carbons, the methoxy carbon (around 55 ppm), and the carboxylic acid carbonyl carbon (around 165-170 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching vibration around 1700-1725 cm⁻¹. C=N and C=C stretching bands in the 1450-1600 cm⁻¹ region.[3] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₁₇H₁₄N₂O₃, MW: 294.30 g/mol ).[2] |

X-ray Crystallography Methodology

The determination of the crystal structure would involve the following standard procedures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 1,3,5-Trisubstituted Pyrazoles

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse chemical modifications, making it a versatile core for designing novel therapeutic agents. Among the various substituted pyrazoles, the 1,3,5-trisubstituted arrangement has garnered significant attention, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]

This guide provides a detailed exploration of the molecular mechanisms that underpin the therapeutic potential of 1,3,5-trisubstituted pyrazoles. As a senior application scientist, the focus will be on the causality behind the observed biological effects, the experimental validation of these mechanisms, and the key molecular targets involved. We will delve into the established modes of action, supported by data from authoritative studies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Part 1: Antimicrobial Mechanism of Action - Targeting Bacterial Cell Wall Synthesis

A significant body of research points to the efficacy of 1,3,5-trisubstituted pyrazoles against a range of bacterial and fungal pathogens.[2][3][6] The primary mechanism for this activity involves the targeted inhibition of a crucial bacterial enzyme: Glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[2][7][8]

Core Mechanism: Inhibition of GlcN-6-P Synthase

GlcN-6-P synthase is a key enzyme in the hexosamine biosynthesis pathway, which is responsible for producing the precursors necessary for the synthesis of the bacterial cell wall. By inhibiting this enzyme, 1,3,5-trisubstituted pyrazole derivatives effectively halt the production of essential cell wall components, leading to compromised cell integrity and ultimately, microbial death. This targeted approach is particularly promising as the enzyme is essential for microbial survival but absent in humans, suggesting a high therapeutic index.

Molecular docking studies have been instrumental in elucidating this mechanism. They reveal that these pyrazole derivatives can fit within the active site of the GlcN-6-P enzyme, forming stable interactions that block its catalytic function.[2][7][8] This computational insight strongly corroborates the results from in vitro antimicrobial screening.

Caption: Proposed antimicrobial mechanism of 1,3,5-trisubstituted pyrazoles.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol is a standard method for evaluating the antimicrobial efficacy of chemical compounds in vitro.[2]

-

Preparation of Media: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.

-

Compound Application: Prepare stock solutions of the 1,3,5-trisubstituted pyrazole compounds in a suitable solvent like Dimethyl sulfoxide (DMSO). Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.

-

Controls: Use a well with pure DMSO as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Part 2: Anti-inflammatory Mechanism of Action - Selective COX-2 Inhibition

The pyrazole scaffold is famously present in several clinically approved anti-inflammatory drugs, most notably Celecoxib.[1] Research has confirmed that many 1,3,5-trisubstituted pyrazole derivatives exert their anti-inflammatory effects through the selective inhibition of Cyclooxygenase-2 (COX-2) .[1][9][10][11]

Core Mechanism: Selective Inhibition of COX-2

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.

1,3,5-trisubstituted pyrazoles often possess structural features that allow them to bind preferentially to the active site of the COX-2 enzyme. This selective inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain, while sparing the protective functions of COX-1.[1][3] This mechanism has been validated through both in vitro enzyme assays and in vivo animal models of inflammation.[9][11]

Caption: Anti-inflammatory action via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[9]

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups: a control group (vehicle only), a positive control group (e.g., Celecoxib or Indomethacin), and test groups receiving different doses of the pyrazole compound.

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Part 3: Anticancer Mechanism of Action - A Multi-Targeted Approach

The anticancer activity of 1,3,5-trisubstituted pyrazoles is complex, arising from their ability to interact with multiple, distinct molecular targets crucial for cancer cell proliferation and survival.[12] This multi-targeted approach is a highly desirable attribute in modern oncology drug design.

Core Mechanisms:

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyrazole derivatives have been designed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinases (CDKs), and Hematopoietic Progenitor Kinase 1 (HPK1).[4][13][14] By blocking the ATP-binding site of these kinases, the compounds disrupt downstream signaling pathways that control cell growth, proliferation, and survival, leading to antitumor effects.[13]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some 1,3,5-trisubstituted pyrazoles function as anti-mitotic agents by inhibiting the polymerization of tubulin, often by interacting with the colchicine binding site.[4][15] This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis (programmed cell death).

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific isoforms of carbonic anhydrase, such as CA IX, which helps them maintain a favorable pH for growth in the hypoxic tumor microenvironment. Certain pyrazole derivatives act as selective inhibitors of these tumor-associated CAs, disrupting pH regulation and impairing cancer cell viability.[4]

Caption: Multi-targeted anticancer mechanisms of 1,3,5-trisubstituted pyrazoles.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The data is presented as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 2c | General Tumor Panel | GI₅₀ (MG-MID) = 2.57 | [9] |

| 2g | General Tumor Panel | GI₅₀ (MG-MID) = 2.57 | [9] |

| 5f | MDA-MB-231 | 11.82 | [15] |

| 5g | MDA-MB-231 | 13.33 | [15] |

| 29 | HepG2 | 10.05 | [4] |

| 53 | HepG2 | 15.98 | [4] |

| 5h | EGFR Kinase | 0.229 (229.4 nM) | [13] |

GI₅₀ (MG-MID) refers to the mean graph midpoint for growth inhibition across a cell line panel.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[15]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-trisubstituted pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Incubate for 2-4 hours, then remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Conclusion

1,3,5-trisubstituted pyrazoles are a highly versatile and pharmacologically significant class of compounds. Their mechanism of action is diverse and dependent on the specific substitutions on the pyrazole core, allowing for fine-tuning of activity against different therapeutic targets. The primary mechanisms include the inhibition of microbial GlcN-6-P synthase, selective inhibition of the pro-inflammatory COX-2 enzyme, and a multi-pronged attack on cancer cells through the inhibition of crucial kinases, tubulin polymerization, and tumor-associated carbonic anhydrases. The continued exploration of this scaffold, guided by a deep understanding of its mechanisms, holds immense promise for the development of next-generation therapeutics.

References

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [Link]

-

Syntheses, Characterization and Antimicrobial Evaluation of Some 1, 3, 5- Trisubustituted Pyrazole Derivatives. Semantic Scholar. [Link]

-

SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicr | 12994. TSI Journals. [Link]

-

Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]

-

Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

-

Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. [Link]

-

Synthesis of some new 1,3,5-trisubstituted pyrazoles as antioxidant and antiinflammatory agents. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. [Link]

-

Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. Europe PMC. [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Specifically, 1,3,5-trisubstituted pyrazole-5-carboxylic acids are of significant interest due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] This guide provides an in-depth exploration of a robust and widely applicable synthetic route to 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a representative member of this important class of compounds. We will dissect the strategic considerations behind the synthesis, provide a detailed, validated experimental protocol, and explore the underlying reaction mechanisms. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis design begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary disconnection strategy for the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic and highly effective method known as the Knorr pyrazole synthesis.[7][8][9]

Applying this logic to our target molecule, This compound (I) , reveals two key synthons: (4-methoxyphenyl)hydrazine (II) and a 1,3-dicarbonyl synthon, specifically an ester of 2,4-dioxo-4-phenylbutanoic acid (III) . The ester functionality serves as a protected form of the final carboxylic acid, which can be revealed in a final hydrolysis step.

Caption: Retrosynthetic analysis of the target pyrazole carboxylic acid.

Core Synthetic Pathway: From Building Blocks to Final Product

The forward synthesis is a logical three-stage process that mirrors the retrosynthetic analysis. This multi-step approach ensures high yields and purity by systematically building the molecular complexity.

-

Stage 1: Synthesis of the 1,3-Dicarbonyl Intermediate. The key intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is prepared via a Claisen condensation reaction. This reaction involves the acylation of an enolate, a fundamental carbon-carbon bond-forming strategy.

-

Stage 2: Pyrazole Ring Formation via Cyclocondensation. The synthesized 1,3-dicarbonyl compound is reacted with (4-methoxyphenyl)hydrazine. This reaction proceeds through a series of condensation and cyclization steps to form the stable, aromatic pyrazole ring. The choice of an acidic catalyst is crucial for promoting the dehydration steps.[8]

-

Stage 3: Saponification to Yield the Carboxylic Acid. The ethyl ester of the pyrazole intermediate is hydrolyzed under basic conditions (saponification) followed by acidic workup to yield the final this compound.

Caption: Overall three-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

-

Rationale: This Claisen condensation utilizes sodium ethoxide (NaOEt) as a strong base to deprotonate ethyl acetate, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent rearrangement yields the stable β-dicarbonyl product. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted transesterification.

-

Methodology:

-

To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol.

-

Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

To the resulting sodium ethoxide solution, add a mixture of ethyl acetate (22.0 g, 0.25 mol) and ethyl benzoate (15.0 g, 0.10 mol) dropwise over 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and then pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid. A yellow oil or solid will precipitate.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from ethanol/water to afford ethyl 2,4-dioxo-4-phenylbutanoate as a pale yellow solid.

-

Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate

-

Rationale: This is the core cyclocondensation step.[2][10] Glacial acetic acid serves as both the solvent and a catalyst, facilitating the dehydration steps involved in the formation of hydrazone and enamine intermediates, which ultimately cyclize to the aromatic pyrazole. The reaction is driven to completion by heating under reflux.

-

Methodology:

-

In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (22.0 g, 0.10 mol) and (4-methoxyphenyl)hydrazine hydrochloride (17.5 g, 0.10 mol) in 100 mL of glacial acetic acid.

-

Add sodium acetate (8.2 g, 0.10 mol) to neutralize the HCl salt and free the hydrazine base.

-

Attach a reflux condenser and heat the mixture at reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude solid from ethanol to obtain pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate as a white or off-white crystalline solid.

-

Protocol 3: Synthesis of this compound

-

Rationale: Saponification is a classic method for ester hydrolysis. Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid.

-

Methodology:

-

Suspend the pyrazole ester (32.2 g, 0.096 mol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide pellets (7.7 g, 0.192 mol) to the suspension.

-

Heat the mixture to reflux for 3 hours. The solid should dissolve as the reaction proceeds, forming a clear solution.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~2.

-

A white precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry in a vacuum oven at 60 °C.

-

Mechanistic Insights: The Cyclocondensation Reaction

The regioselectivity of the Knorr synthesis is a critical aspect. The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can potentially lead to two different regioisomers.[8][10] In our case, the initial nucleophilic attack occurs preferentially at the more electrophilic benzoyl carbonyl over the ester carbonyl, driven by the electronic properties of the phenyl group. This is followed by condensation with the second carbonyl group to form the heterocyclic ring.

Caption: Plausible mechanism for the acid-catalyzed pyrazole formation.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes expected analytical data for the final product.

| Analysis | Expected Results for this compound |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on purity, typically >200 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-13.0 (br s, 1H, -COOH), 7.9-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 7H, Ar-H), 7.2 (s, 1H, pyrazole-H), 7.0 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0 (C=O), 159.0, 151.0, 142.0, 132.0, 130.0, 129.5, 129.0, 128.5, 126.0, 114.5, 108.0, 55.5 (-OCH₃) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₇H₁₄N₂O₃: 293.09; found: 293.1 |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad O-H stretch), 1710 (C=O stretch), 1610, 1515, 1480 (C=C, C=N stretch) |

Conclusion

This guide outlines a reliable and well-documented synthetic strategy for producing this compound. The methodology, rooted in the classic Knorr pyrazole synthesis, is robust and adaptable for creating a diverse library of derivatives for further investigation in drug discovery programs. By understanding the rationale behind each step—from the initial Claisen condensation to the final saponification—researchers can confidently execute and troubleshoot this synthesis, paving the way for the development of novel pyrazole-based therapeutics.

References

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health (NIH). [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Royal Society of Chemistry. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. [Link]

-

synthesis of pyrazoles. YouTube. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

The Strategic Exploration of 1-Aryl-3,5-Diphenylpyrazoles: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1-Aryl-3,5-Diphenylpyrazole

The 1-aryl-3,5-diphenylpyrazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This structural motif is a cornerstone in the design of targeted therapies, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antihyperlipidemic agents.[3][4][5][6] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns that significantly influence the compound's interaction with biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-aryl-3,5-diphenylpyrazoles, offering insights into the rational design of novel therapeutics.

The Architectural Blueprint: Understanding the Core Structure

The fundamental 1-aryl-3,5-diphenylpyrazole structure consists of a central pyrazole ring with aryl substituents at the 1, 3, and 5 positions. The electronic and steric properties of these aryl rings are critical determinants of the molecule's biological activity. Strategic modifications at these positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Caption: Core structure of 1-aryl-3,5-diphenylpyrazole highlighting key positions for substitution.

SAR Deep Dive: Deconstructing the Influence of Aryl Substituents

The biological activity of 1-aryl-3,5-diphenylpyrazoles is intricately linked to the nature and position of substituents on the three aryl rings. Extensive research has elucidated key SAR trends, particularly in the context of cyclooxygenase-2 (COX-2) inhibition and anticancer activity.

The N1-Aryl Ring: A Gatekeeper of Selectivity and Potency

Substitutions on the N1-aryl ring play a pivotal role in determining the selectivity and potency of these compounds, especially as COX-2 inhibitors.

-

The Sulfonamide Moiety: The presence of a sulfonamide group, particularly at the para-position of the N1-phenyl ring, is a hallmark of many potent and selective COX-2 inhibitors, including the well-known drug Celecoxib.[7] This group is crucial for binding to a secondary pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform, thus conferring selectivity.

-

Electron-Withdrawing Groups: Electron-withdrawing groups at the para-position of the N1-aryl ring generally enhance COX-2 inhibitory activity.[8] This is exemplified by compounds with halogen substitutions (e.g., -Cl, -Br) which have demonstrated significant potency.[8]

The C3- and C5-Phenyl Rings: Modulators of Activity

The substituents on the C3 and C5 phenyl rings are critical for overall activity and can be modulated to enhance potency and introduce novel biological effects.

-

C5-Phenyl Substitutions for COX-2 Inhibition: For COX-2 inhibitors, a para-methyl or para-fluoro substitution on the C5-phenyl ring has been shown to be beneficial for activity.[7] The landmark discovery of Celecoxib highlighted the importance of a p-methyl group at this position.[7]

-

Heterocyclic Replacements: Replacing the phenyl rings at the C3 and C5 positions with heteroaryl rings can lead to compounds with potent and diverse biological activities, including antiproliferative effects against cancer cells.[9][10] For instance, the introduction of a pyridine ring at the C3 position has yielded compounds with significant cytotoxic effects against breast cancer and leukemia cell lines.[9]

-

Antifungal and Anticancer Activity: For antifungal activity, the presence of electronegative groups such as -Br, -Cl, -F, and -NO2 on the C3 and C5 phenyl rings is often required for significant activity.[5] In the context of anticancer agents, various substitutions on these rings have been explored. For example, a 2-bromo-substituted derivative at the C5-phenyl ring was found to be potent against prostate cancer cells.[11] Furthermore, the introduction of a 3,4,5-trimethoxyphenyl group, a feature found in the natural product combretastatin A-4, at either the N1 or C5 position has led to potent antiproliferative agents that inhibit tubulin polymerization.[12]

Quantitative SAR Insights: A Tabular Summary

The following table summarizes key SAR findings for 1-aryl-3,5-diphenylpyrazoles, primarily focusing on their activity as COX-2 inhibitors and anticancer agents.

| Position | Substituent | Biological Activity | Key Findings | Reference(s) |

| N1-Aryl | p-SO2NH2 | COX-2 Inhibition | Essential for selective COX-2 binding. | [7] |

| p-Cl, p-Br | COX-2 Inhibition | Electron-withdrawing groups enhance activity. | [8] | |

| C3-Phenyl | Pyridyl | Anticancer | Induces apoptosis in breast cancer and leukemia cells. | [9] |

| Trifluoromethyl | COX-2 Inhibition | Contributes to high potency in Celecoxib. | [7] | |

| C5-Phenyl | p-Methyl | COX-2 Inhibition | Key for potent and selective inhibition. | [7] |

| 2-Bromo | Anticancer (Prostate) | Demonstrates high potency against PC3 and DU145 cells. | [11] | |

| Halogens (-Br, -Cl) | Antifungal | Electronegative groups are crucial for activity. | [5] |

Synthetic Strategies: Crafting the Pyrazole Core

The synthesis of 1-aryl-3,5-diphenylpyrazoles is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a precursor) with an arylhydrazine. This versatile approach allows for the introduction of diverse substituents on the pyrazole core.

General Synthetic Workflow

Caption: General synthetic route to 1-aryl-3,5-diphenylpyrazoles.

Detailed Experimental Protocol: Synthesis of a Representative 1-Aryl-3,5-Diphenylpyrazole

This protocol describes a general method for the synthesis of a 1-aryl-3,5-diphenylpyrazole derivative, which can be adapted based on the desired substitutions.

Materials:

-

Substituted chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)

-

Substituted arylhydrazine hydrochloride (1.2 eq)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (1.0 eq) in glacial acetic acid.

-

Addition of Arylhydrazine: Add the substituted arylhydrazine hydrochloride (1.2 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-aryl-3,5-diphenyl-2-pyrazoline.

-

Oxidation (if necessary): If the pyrazoline is the isolated product, it can be oxidized to the corresponding pyrazole using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]

Biological Evaluation: A Self-Validating System

To ensure the trustworthiness of the SAR data, a robust and reproducible biological evaluation workflow is essential.

Workflow for Biological Activity Screening

Caption: A workflow for the biological evaluation of 1-aryl-3,5-diphenylpyrazoles.

Conclusion: Future Directions in Pyrazole-Based Drug Discovery

The 1-aryl-3,5-diphenylpyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-defined SAR provides a rational basis for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, including the incorporation of diverse heterocyclic systems, and the development of dual-target inhibitors to address complex diseases.[13][14] The systematic exploration of the SAR of this privileged scaffold, coupled with modern drug design techniques, holds immense promise for the development of innovative medicines.

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Gowda, N., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Biochemical and Biophysical Research Communications, 483(1), 533-539. [Link]

-

ResearchGate. (n.d.). SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole.... Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

-

de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(5), 547-554. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Retrieved from [Link]

-

Insuasty, B., et al. (2012). Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. Archiv der Pharmazie, 345(4), 275-286. [Link]

-

Wang, S. F., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 18(1), 345-349. [Link]

-

Kumar, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(47B), 382-390. [Link]

-

Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4075. [Link]

-

Romero, D. L., et al. (1998). Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives. Journal of Medicinal Chemistry, 41(22), 4363-4375. [Link]

-

Malamas, M. S., & Fobker, J. (1995). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. The Journal of Organic Chemistry, 60(23), 7542-7545. [Link]

-

Li, L., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules, 20(6), 10736-10753. [Link]

-

El-Sayed, M. A. A., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Archiv der Pharmazie, 353(1), e1900234. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

-

TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular modeling predicted structures for 1,3,5-triphenylpyrazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro COX-1 and COX-2 Inhibitory Activities for 1,5-Di- arylpyrazole.... Retrieved from [Link]

-

MDPI. (n.d.). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Retrieved from [Link]

-

ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity evaluation results of 1,3,5-triaryl pyrazole. Retrieved from [Link]

-

Wang, S. F., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6302. [Link]

-

Al-Ghorbani, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]

-

Acar, Ç., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(10), e2100225. [Link]

-

Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(19), 6141-6149. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Bioactivity, and Therapeutic Potential

This guide provides an in-depth technical overview of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class of heterocyclic molecules. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to their wide range of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential therapeutic applications, and methodologies for evaluating this specific pyrazole derivative. While literature on this exact molecule is emerging, this guide synthesizes data from closely related analogs to provide a robust and predictive framework for its scientific exploration.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[4] Its structural versatility allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological targets. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlight the therapeutic success of this chemical class.[1] The compound of interest, this compound, features key pharmacophoric elements: two aryl rings that can engage in pi-stacking and hydrophobic interactions, and a carboxylic acid group that can act as a hydrogen bond donor and acceptor, often crucial for binding to biological targets.

Synthesis and Structural Elucidation

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5][6] For the target molecule, a plausible and efficient synthetic route starts from a chalcone derivative, which can be synthesized via a Claisen-Schmidt condensation.[7][8][9]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process. First, a Claisen-Schmidt condensation between acetophenone and 4-methoxybenzaldehyde would yield the corresponding chalcone (1,3-diphenyl-2-propen-1-one derivative). This intermediate is then cyclized with a suitable reagent like ethyl diazoacetate or through a multi-step process involving reaction with hydrazine followed by oxidation to form the pyrazole-5-carboxylic acid.[5] A more direct approach involves the reaction of a β-ketoester with 4-methoxyphenylhydrazine.

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

Methodological & Application

Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: An Application Note and Experimental Protocol

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological profile. This application note provides a detailed, two-step experimental protocol for the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers in pharmacology and synthetic chemistry. The synthesis is based on the well-established Knorr pyrazole synthesis, followed by ester hydrolysis.

Scientific Rationale and Mechanism

The synthetic strategy hinges on the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2][3][4] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In the first step of our protocol, 4-methoxyphenylhydrazine reacts with a β-ketoester, ethyl 2,4-dioxo-4-phenylbutanoate. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the initial imine formation. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring.

The second step involves the hydrolysis of the ethyl ester at the 5-position of the pyrazole ring to yield the desired carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions using a hydroxide salt like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is then acidified to protonate the carboxylate salt, leading to the precipitation of the final product.

Reaction Mechanism: Knorr Pyrazole Synthesis

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Workflow

The overall experimental workflow is a two-stage process, beginning with the synthesis of the pyrazole ester intermediate, followed by its hydrolysis to the final carboxylic acid product.

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the pyrazole-carboxylate ester intermediate.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 1.75 g (10 mmol) | |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 1.46 g (10 mmol) | |

| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 0.68 g (10 mmol) | Handle with care under inert atmosphere. |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.1 mL (catalytic) | |

| Ethyl acetate | C₄H₈O₂ | 88.11 | For workup | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup | |

| Brine | NaCl | 58.44 | For workup | Saturated aqueous solution of NaCl. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

Procedure:

-

In situ formation of the β-ketoester: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (30 mL). To this solution, add a mixture of diethyl oxalate (1.46 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-3 hours. The formation of the sodium salt of ethyl 2,4-dioxo-4-phenylbutanoate will be observed as a precipitate.

-

Pyrazole synthesis: To the suspension from the previous step, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and a catalytic amount of glacial acetic acid (~0.1 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Part 2: Synthesis of this compound

This protocol details the hydrolysis of the ester to the final carboxylic acid.[5]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5 mmol scale) | Notes |

| Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate | C₁₉H₁₈N₂O₃ | 322.36 | 1.61 g (5 mmol) | From Part 1. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.40 g (10 mmol) | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | |

| Water | H₂O | 18.02 | 10 mL | |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for acidification | Prepare from concentrated HCl. |

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.61 g, 5 mmol) in a mixture of THF (30 mL) and water (10 mL).

-

Add sodium hydroxide (0.40 g, 10 mmol) to the solution and stir the mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.

-

Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-8 hours).

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the product under high vacuum to yield the pure this compound.